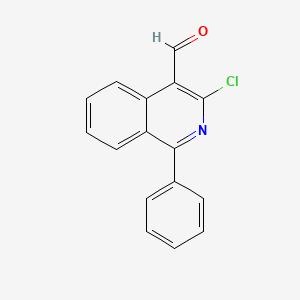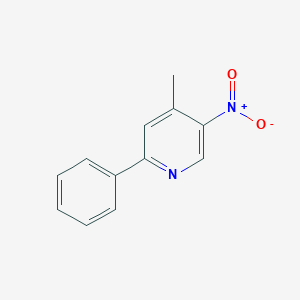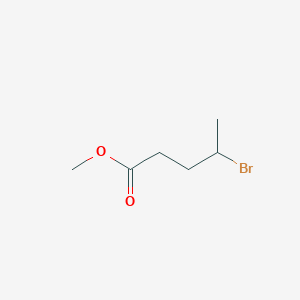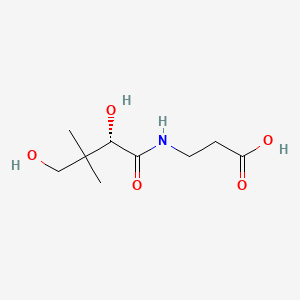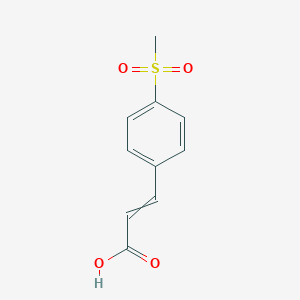
3-(4-(Methylsulfonyl)phenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Methylsulfonyl)phenyl)acrylic acid is an organic compound characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Methylsulfonyl)phenyl)acrylic acid typically involves the reaction of 4-methanesulfonylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Reagents: 4-methanesulfonylbenzaldehyde, malonic acid, and a base such as sodium ethoxide.
Conditions: The reaction is usually carried out in an organic solvent like ethanol, under reflux conditions for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 3-(4-(Methylsulfonyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The acrylic acid moiety can be reduced to form the corresponding propionic acid derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophiles like bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: 3-(4-Methanesulfonyl-phenyl)-propionic acid.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3-(4-(Methylsulfonyl)phenyl)acrylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-(Methylsulfonyl)phenyl)acrylic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and other proteins involved in inflammatory pathways.
Pathways Involved: The compound can inhibit the production of prostaglandins by blocking the activity of COX enzymes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
- 4-(Methylsulfonyl)phenylacetic acid
- 4-(Methanesulfonyl)phenyl)ethanone
- 4-(Methanesulfonyl)phenyl)propionic acid
Comparison:
- Uniqueness: 3-(4-(Methylsulfonyl)phenyl)acrylic acid is unique due to the presence of the acrylic acid moiety, which imparts distinct reactivity and biological activity compared to its analogs.
- Applications: While similar compounds may also exhibit anti-inflammatory properties, the specific structure of this compound allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C10H10O4S |
|---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
3-(4-methylsulfonylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O4S/c1-15(13,14)9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12) |
InChI Key |
UDUXYCSLRYYQNS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
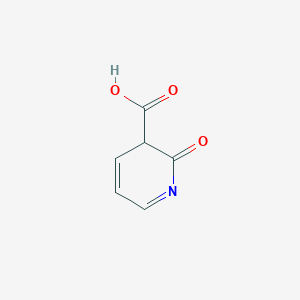
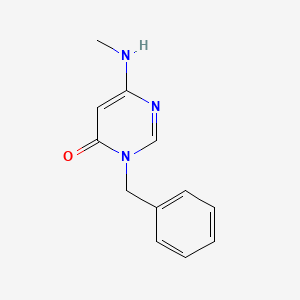

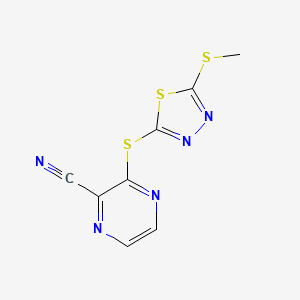
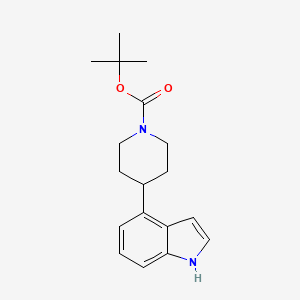
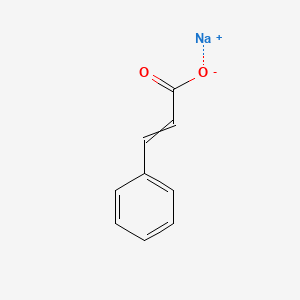
![5-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B8797966.png)

